
Bromocriptine 2-Methylbutyl Analogue
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bromocriptine 2-Methylbutyl Analogue is a modified form of bromocriptine, a well-known dopamine agonist. Bromocriptine itself is used primarily in the treatment of Parkinson’s disease, hyperprolactinemia, and certain types of pituitary tumors . The analogue is designed to enhance the pharmacological properties of bromocriptine, potentially offering improved efficacy and reduced side effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bromocriptine 2-Methylbutyl Analogue involves the bromination of ergocriptin using N-bromosuccinimide. . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistency and efficiency. Quality control measures are implemented at various stages to ensure the final product meets the required standards.
化学反应分析
Types of Reactions: Bromocriptine 2-Methylbutyl Analogue undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other reagents under specific pH and temperature conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated compounds.
科学研究应用
Bromocriptine 2-Methylbutyl Analogue has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying dopamine agonists and their interactions with various receptors.
Biology: Employed in research on neurotransmitter pathways and their role in neurological disorders.
Medicine: Investigated for its potential in treating conditions such as Parkinson’s disease, hyperprolactinemia, and pituitary tumors.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
作用机制
Bromocriptine 2-Methylbutyl Analogue exerts its effects primarily through its action on dopamine D2 receptors. It acts as a partial agonist, stimulating these receptors and inhibiting the release of prolactin. This mechanism is beneficial in treating conditions associated with hyperprolactinemia and other dopamine-related disorders . Additionally, it interacts with other dopamine receptors and various serotonin and adrenergic receptors, contributing to its overall pharmacological profile .
相似化合物的比较
Bromocriptine: The parent compound, used for similar therapeutic purposes.
Cabergoline: Another dopamine agonist with a longer half-life and higher affinity for dopamine receptors.
Pergolide: A dopamine agonist used in the treatment of Parkinson’s disease.
Uniqueness: Bromocriptine 2-Methylbutyl Analogue is unique due to its modified structure, which enhances its pharmacological properties. The addition of the 2-methylbutyl group may improve its efficacy and reduce side effects compared to the parent compound .
属性
分子式 |
C33H42BrN5O5 |
|---|---|
分子量 |
668.6 g/mol |
IUPAC 名称 |
(6aR,9R)-5-bromo-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylbutyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C33H42BrN5O5/c1-6-18(4)13-25-30(41)38-12-8-11-26(38)33(43)39(25)31(42)32(44-33,17(2)3)36-29(40)19-14-21-20-9-7-10-23-27(20)22(28(34)35-23)15-24(21)37(5)16-19/h7,9-10,14,17-19,24-26,35,43H,6,8,11-13,15-16H2,1-5H3,(H,36,40)/t18?,19-,24-,25+,26+,32-,33+/m1/s1 |
InChI 键 |
TVBBCSQOKZWQOY-MPQDIVPXSA-N |
手性 SMILES |
CCC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@H]4CN([C@@H]5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O |
规范 SMILES |
CCC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



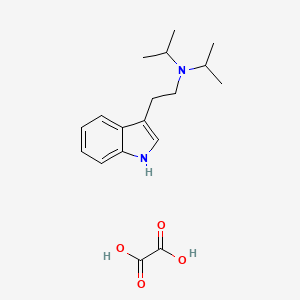
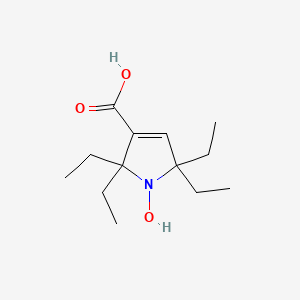
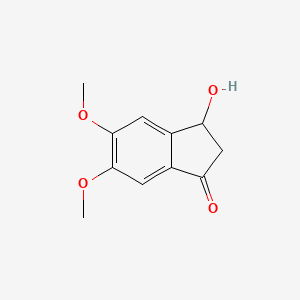

![2-[[[4-(Ethoxyiminomethyl)phenyl]amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic Acid Ethyl Ester Hydrochloride](/img/structure/B13437851.png)
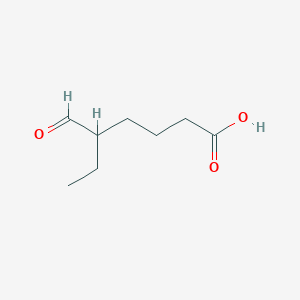
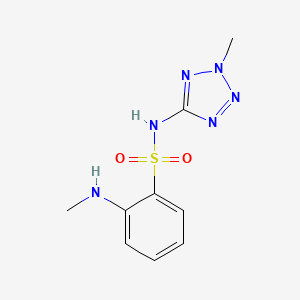

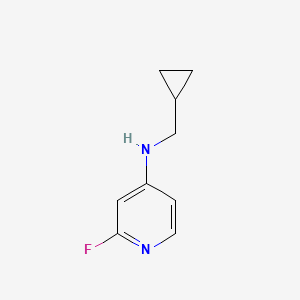
![[(2R)-1-(6-oxo-1H-purin-9-yl)propan-2-yl]oxymethylphosphonic acid](/img/structure/B13437886.png)
![rel-(3S)-N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxy-D-norvaline](/img/structure/B13437889.png)
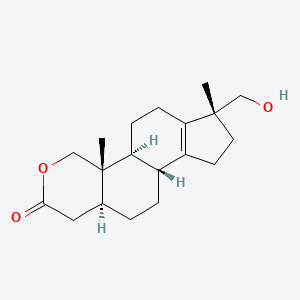
![1-[(4-Fluorophenyl)methyl]-3-[(4-isobutoxyphenyl)methyl]urea](/img/structure/B13437904.png)
